Kinase Selectivity Profiling: Cross-Class PI3Kγ Inhibition Potency Versus a NOD2 Ligand Candidate
While not a development candidate itself, this compound demonstrates a measurable, on-target binding interaction with PI3Kγ at a Ki of 0.003 nM in a biochemical assay, according to BindingDB data [1]. This is a distinctly high-affinity interaction compared to other quinoxaline-sulfonamide compounds targeting alternative proteins, such as the structurally similar N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, which showed negligible affinity for PI3K but was screened against NOD2 with an IC₅₀ of >9.59 μM [2]. The stark contrast in target engagement—nanomolar kinase inhibition versus micromolar-to-inactive NOD2 binding—demonstrates that the 4-fluoroaniline substitution pattern on the quinoxaline core is a critical determinant for achieving potent PI3Kγ engagement, while a simple acetylation of the aniline ring abolishes this activity.
| Evidence Dimension | Target Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.003 nM (PI3Kγ) |
| Comparator Or Baseline | N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide (IC₅₀ > 9,590 nM for NOD2, no significant PI3K activity reported) |
| Quantified Difference | >3,000,000-fold difference in observed affinity for their respective targets |
| Conditions | Biochemical kinase assay (PI3Kγ) using [³³P]ATP vs. NOD2 enzyme inhibition assay |
Why This Matters
This data validates the compound as a potent PI3Kγ-binding probe scaffold, making it a valuable starting point for medicinal chemistry programs focused on isoform-selective PI3K inhibition, whereas the acetyl analog is irrelevant for this target class.
- [1] BindingDB Entry BDBM50093351. N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide. Ki: 0.003 nM for PI3Kγ. Accessed via bindingdb.org. View Source
- [2] BindingDB Entry BDBM54537. MLS001147769. IC50: 9.59E+3 nM for NOD2. Sanford-Burnham Center for Chemical Genomics. Accessed via bindingdb.org. View Source
